4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](214C)pyrimidin-2-one
CAS No.: 18923-39-2
Cat. No.: VC21031267
Molecular Formula: C9H13N3O4
Molecular Weight: 229.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18923-39-2 |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 229.21 g/mol |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](214C)pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+2 |
| Standard InChI Key | CKTSBUTUHBMZGZ-YVJUMZFVSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=N[14C]2=O)N)CO)O |
| SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Introduction
Chemical Identity and Structural Characteristics
4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one represents a carbon-14 labeled form of 2'-deoxycytidine, a naturally occurring nucleoside present in DNA. Its structure consists of a cytosine base (a pyrimidine derivative) linked via an N-glycosidic bond to a 2-deoxyribose sugar moiety. The compound derives its name from its stereochemical configuration at positions 2, 4, and 5 of the oxolan (tetrahydrofuran) ring, with (2R,4S,5R) indicating the specific three-dimensional arrangement of substituents .
The 214C notation indicates carbon-14 isotopic labeling, making this compound particularly valuable for tracer studies in biochemical and pharmacological research. Carbon-14, with its half-life of approximately 5,730 years, provides an ideal radioisotope for long-term experimental protocols and metabolic studies.
Structural Components
The compound comprises two main structural components:
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Pyrimidine moiety: A cytosine base with an amino group at position 4 and a carbonyl group at position 2
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Sugar moiety: A modified 2-deoxyribose (oxolan) ring with specific stereochemistry and hydroxyl groups at positions 4 and 5
The arrangement of these components results in a compound with precise stereochemistry that plays a critical role in its biological interactions, particularly in nucleic acid recognition and enzymatic processing .
Basic Chemical Properties
Table 1. Basic chemical properties of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O4 (non-labeled form) |
| Molecular Weight | 227.22 g/mol (non-labeled form) |
| CAS Number | 951-77-9 (non-labeled form) |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Synonyms | 2'-deoxycytidine (14C labeled), deoxycytidine, dCyd, cytosine deoxyriboside |
| InChI Key | CKTSBUTUHBMZGZ-JORGKRSHNA-N |
The carbon-14 labeled version would have identical physical properties to the non-labeled compound, with the exception of radioactivity and an incrementally higher molecular weight due to the 14C isotope .
Physicochemical Properties
The physicochemical properties of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one are critical to understanding its behavior in biological systems and its applications in research protocols.
Physical Properties
The compound presents as a white to off-white crystalline solid under standard conditions. Its solubility profile includes good solubility in water, limited solubility in alcohols, and poor solubility in non-polar solvents—characteristics typical of nucleosides with their hydrophilic hydroxyl groups and nitrogen-containing bases .
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups:
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The hydroxyl groups at positions 4 and 5 of the oxolan ring can undergo esterification, etherification, and oxidation reactions
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The amino group at position 4 of the pyrimidine ring can participate in various reactions, including acylation and alkylation
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The N-glycosidic bond is susceptible to hydrolysis under acidic conditions
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The pyrimidine ring can undergo various substitution reactions, particularly at positions 5 and 6
Stability Profile
The stability of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one is pH-dependent, with greater stability observed under neutral to slightly basic conditions. Under acidic conditions, the compound is susceptible to hydrolysis of the N-glycosidic bond, leading to separation of the base and sugar moieties. Additionally, exposure to elevated temperatures accelerates degradation processes .
Research indicates that the compound's half-life at physiological pH (7.4) and temperature (37°C) is considerably longer than modified cytidine analogs such as 5-aza-2'-deoxycytidine (decitabine), which has a reported half-life of approximately 7 hours under similar conditions .
Table 2. Stability parameters of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one compared to related compounds
| Compound | Half-life at pH 7.4, 37°C | Primary Degradation Pathway |
|---|---|---|
| 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | Stable (days to weeks) | N-glycosidic bond hydrolysis |
| 5-aza-2'-deoxycytidine (Decitabine) | ~7 hours | Triazine ring opening |
| 2'-Deoxy-2',2'-difluorocytidine | ~15 hours | Deamination |
Synthesis Methodologies
Standard Synthetic Routes
The synthesis of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one typically follows established nucleoside synthesis protocols with modifications to incorporate the carbon-14 label. Several approaches have been documented in the literature:
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Glycosylation approach: Involves the coupling of a protected 2-deoxyribose derivative with a silylated cytosine base containing the 14C label, followed by deprotection steps
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Enzymatic synthesis: Utilizes nucleoside phosphorylases to catalyze the formation of the nucleoside from the 14C-labeled base and a sugar-1-phosphate donor
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Modification of existing nucleosides: Begins with another nucleoside (e.g., thymidine) and converts it to the target compound through a series of chemical transformations
The specific synthetic route chosen depends on the desired position of the 14C label within the molecule and the available starting materials.
Carbon-14 Labeling Strategies
The incorporation of carbon-14 can be achieved at various positions within the molecule, with each position offering specific advantages for different research applications:
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Base labeling: Incorporation of 14C into the pyrimidine ring, typically at positions 2, 4, 5, or 6
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Sugar labeling: Introduction of 14C into the deoxyribose portion, commonly at positions 1' or 2'
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Uniform labeling: Multiple 14C atoms incorporated throughout the structure for enhanced sensitivity in detection
The choice of labeling position is guided by the specific research objectives, with considerations for metabolic stability, signal strength, and the particular biochemical pathways being investigated.
Purification and Quality Control
The synthesis of radiolabeled compounds such as 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one requires rigorous purification and quality control procedures to ensure high radiochemical purity. Key analytical techniques employed include:
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High-Performance Liquid Chromatography (HPLC) with radiodetection
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry for confirmation of molecular weight and structure
These methods collectively ensure that the final product meets the stringent requirements for research applications, with radiochemical purity typically exceeding 99%.
Biological Activity and Research Applications
Role in Nucleic Acid Biochemistry
As a radiolabeled analog of deoxycytidine, this compound plays a crucial role in studying DNA synthesis, repair, and metabolism. Its incorporation into DNA allows researchers to track nucleic acid synthesis and turnover in both in vitro and in vivo systems with high sensitivity. The carbon-14 label provides a long-lived radioisotope that is ideal for extended studies of DNA dynamics and stability .
Applications in Pharmacokinetic Studies
4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one serves as an invaluable tool in pharmacokinetic investigations of nucleoside analogs used in antiviral and anticancer therapies. The 14C label allows researchers to:
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Track the absorption, distribution, metabolism, and excretion (ADME) profiles of nucleoside-based drugs
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Identify metabolic pathways and biotransformation products
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Determine tissue distribution patterns and cellular uptake mechanisms
Research in Epigenetic Modifications
Recent advances in epigenetics have highlighted the importance of cytosine modifications in gene regulation. The 14C-labeled deoxycytidine provides a valuable tool for studying:
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DNA methylation patterns and dynamics
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The activity of cytidine deaminases involved in epigenetic editing
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The formation and repair of modified cytosine bases such as 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine
These applications have significantly advanced our understanding of epigenetic regulatory mechanisms and their implications for development, disease, and therapeutic interventions.
Table 3. Research applications of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one
| Research Area | Specific Applications | Advantages of 14C Labeling |
|---|---|---|
| DNA Metabolism | DNA synthesis rates, nucleotide pool dynamics | Long half-life, minimal isotope effect |
| Pharmacokinetics | ADME studies of nucleoside drugs | Reliable tracking, quantitative analysis |
| Epigenetics | Methylation dynamics, deamination studies | Sensitive detection, compatibility with various analytical techniques |
| Drug Development | Metabolite identification, drug-target interactions | Regulatory acceptance, established detection methods |
Comparative Analysis with Related Compounds
Structural Relatives
4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one belongs to a broader family of nucleoside compounds, each with distinctive modifications that influence their chemical and biological properties. Understanding these structural relationships provides valuable context for researchers selecting appropriate compounds for specific applications.
Table 4. Structural comparison of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one with related compounds
| Compound | Key Structural Differences | Molecular Weight | Applications |
|---|---|---|---|
| 2'-Deoxycytidine | No modification (parent compound) | 227.22 g/mol | DNA studies, reference standard |
| 2'-O-Methylcytidine | Methoxy group at 2' position | 257.25 g/mol | RNA modification studies |
| 5-Methyl-2'-deoxycytidine | Methyl group at position 5 of pyrimidine ring | 241.25 g/mol | DNA methylation research |
| 2'-Deoxy-2',2'-difluorocytidine | Difluoro substitution at 2' position | 263.20 g/mol | Anticancer research (gemcitabine) |
| 2'-O-(2-Methoxyethyl)cytidine | 2-Methoxyethyl group at 2' position | 301.30 g/mol | Antisense oligonucleotide studies |
Dipole Moment and Electrostatic Properties
The electric dipole moment of cytosine-containing compounds plays a significant role in their biological interactions, particularly in base pairing and enzyme recognition. Research indicates that the electric dipole moment of cytosine is approximately 1.5 times stronger than those of thymine and uracil, which influences the behavior of cytidine derivatives in biological systems .
This stronger dipole moment affects:
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Base stacking interactions in nucleic acid structures
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Recognition by DNA and RNA polymerases
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Binding to repair enzymes and other proteins
Modified Derivatives and Their Applications
Modifications to the basic deoxycytidine structure have generated numerous compounds with specialized applications in research and medicine. The carbon-14 labeled version facilitates tracking these compounds in various experimental settings.
Recent research has focused on engineered cytidine deaminases with enhanced editing efficiencies, which utilize compounds like 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one as substrates for developing gene editing applications. These engineered deaminases demonstrate diverse editing windows and improved on-target to off-target ratios, representing significant advances in precision genome editing technology .
Analytical Methods for Detection and Quantification
Radiometric Detection Techniques
The carbon-14 label in 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one enables several radiometric detection methods:
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Liquid Scintillation Counting (LSC): Provides high sensitivity quantification of the compound in solution
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Accelerator Mass Spectrometry (AMS): Offers ultrasensitive detection, capable of measuring attomole (10^-18) quantities
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Autoradiography: Enables visualization of the compound's distribution in tissues or on TLC plates
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Radio-HPLC: Combines chromatographic separation with radiometric detection for complex mixtures
Chromatographic Methods
Separation and analysis of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one typically employs various chromatographic techniques:
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HPLC with UV detection: Utilizing the compound's absorption maximum at approximately 260 nm
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Reversed-phase chromatography: Employing C18 columns with aqueous mobile phases
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Ion-pair chromatography: For improved separation from related nucleosides
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LC-MS/MS: For structural confirmation and high-sensitivity detection
These methods can be optimized for specific research needs, such as metabolite identification or purity assessment.
Spectroscopic Characterization
Spectroscopic techniques provide valuable structural information and can be used for both qualitative and quantitative analysis:
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UV-Vis spectrophotometry: The compound exhibits characteristic absorption maxima between 260-280 nm
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NMR spectroscopy: Provides detailed structural information, with distinctive signals for the sugar and base protons
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Mass spectrometry: Enables molecular weight confirmation and structural elucidation of metabolites
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IR spectroscopy: Identifies functional groups and confirms structural integrity
The combination of these analytical approaches ensures comprehensive characterization and reliable quantification of the compound in research applications.
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